4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one
Beschreibung
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one is a heterocyclic compound featuring a triazolo-pyridazine core linked via a butan-1-one bridge to a piperazine moiety substituted with a pyridin-2-yl group. Its synthesis likely involves multi-step reactions, analogous to methods described for related bicyclic heterocycles .
Eigenschaften
Molekularformel |
C19H23N7O2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C19H23N7O2/c1-28-18-9-8-17-22-21-16(26(17)23-18)6-4-7-19(27)25-13-11-24(12-14-25)15-5-2-3-10-20-15/h2-3,5,8-10H,4,6-7,11-14H2,1H3 |
InChI-Schlüssel |
SJHQUUCGCWMEQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=CC=N4)C=C1 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one represents a significant advancement in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound is characterized by a complex structure that potentially enhances its biological activity. The focus of this article is to explore its biological activities, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 321.40 g/mol. Its structure features a triazolo-pyridazine moiety linked to a piperazine group, which is known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 321.40 g/mol |
| CAS Number | 1351694-06-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. A related compound demonstrated potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 µM . This suggests that the structural components of the triazolo-pyridazine may play a critical role in inhibiting cancer cell growth.
The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of tubulin polymerization . For instance, studies indicate that similar compounds bind to the colchicine site on microtubules, disrupting normal microtubule dynamics and leading to cell cycle arrest at the G2/M phase . Such interactions are crucial for developing agents targeting microtubule dynamics in cancer therapy.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other related derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Combretastatin A-4 | 0.009 | Antitubulin agent |
| 4q (Triazolo derivative) | 0.014 | Antiproliferative |
| CA-4 | 0.012 | Antiproliferative |
These comparisons highlight that while many compounds exhibit potent activity against cancer cells, the specific interactions and binding affinities can vary significantly based on structural differences.
Case Studies and Research Findings
A study published in Nature detailed the synthesis and bioevaluation of various triazolo derivatives, including those similar to our compound. The findings revealed that modifications in the substituents significantly affect their biological activities and interactions with target proteins .
Key Findings:
- Antiproliferative Activity: The synthesized compounds showed moderate to potent activity against multiple cancer cell lines.
- Cell Cycle Arrest: Compounds induced G2/M phase arrest, indicating their potential as effective anticancer agents.
- Molecular Docking Studies: These studies confirmed binding at critical sites on tubulin, validating the mechanism of action proposed .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives similar to 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that modifications to the triazolo-pyridazine framework can enhance antitumor efficacy and selectivity against specific cancer types .
C-Met Kinase Inhibition
The compound has also been investigated for its ability to inhibit c-Met kinase, a critical target in cancer therapy. The inhibition of c-Met can lead to reduced tumor growth and metastasis. Compounds similar to this have demonstrated nanomolar inhibition levels, indicating their potential as therapeutic agents in oncology .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of this compound. Related compounds have been evaluated for their ability to protect neuronal cells from ischemic damage. The mechanism often involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one :
- Anti-Ischemic Activity : A study showed that derivatives exhibited significant anti-ischemic effects in vitro and in vivo models, highlighting their potential for treating stroke-related conditions .
- In Vivo Efficacy : In animal models, compounds with similar structures demonstrated reduced tumor sizes and improved survival rates when administered alongside conventional chemotherapy agents.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Impurities
Impurity B(BP) (62337-66-0) and Impurity C(BP) (as dihydrochloride) share structural similarities with the target compound. Both feature a triazolo-pyridine/pyridinone core connected to piperazine derivatives. Key differences include:
- Core Heterocycle : Impurities B and C use a triazolo[4,3-a]pyridin-3(2H)-one core, whereas the target compound employs a triazolo[4,3-b]pyridazine core. The latter’s additional nitrogen atom may alter electronic properties and binding affinity.
- Impurity C further modifies this with a 4-chlorophenyl group, increasing lipophilicity .
Triazolo-Pyridazine Derivatives
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (Compound ID Z606-3882) provides a direct comparison:
- Core Similarity : Both compounds share the triazolo[4,3-b]pyridazine scaffold.
- Substituent Variation : The ethylpiperazinyl and isopropyl groups in Z606-3882 contrast with the methoxy and pyridin-2-yl-piperazine groups in the target compound. Methoxy groups typically improve aqueous solubility compared to alkyl chains (e.g., ethyl or isopropyl) .
Pyrazolo-Pyrimidinone Derivatives
Compounds 2–10 from Hindawi (2017) feature a pyrazolo[3,4-d]pyrimidin-4-one core instead of triazolo-pyridazine. Key distinctions:
- Electronic Profile: The pyrimidinone core introduces a ketone oxygen, which may engage in hydrogen bonding absent in the triazolo-pyridazine core.
- Synthetic Pathways : Both families employ phenacyl chloride intermediates, but divergent core structures lead to distinct pharmacodynamic profiles .
Comparative Analysis Table
Vorbereitungsmethoden
Preparation of the Triazolo-Pyridazine Core
The 6-methoxytriazolo[4,3-b]pyridazine fragment is synthesized via cyclization of hydrazine derivatives with pyridazine precursors. A representative approach involves:
-
Condensation of 3-amino-6-methoxypyridazine with formic acid under reflux to form the triazole ring.
-
Halogenation at the 3-position using phosphorus oxychloride or bromine in acetic acid, yielding 3-chloro-6-methoxytriazolo[4,3-b]pyridazine.
Critical Parameters :
Synthesis of 4-(Pyridin-2-yl)piperazine
The piperazine moiety is prepared through nucleophilic aromatic substitution:
-
Reaction of piperazine with 2-chloropyridine in dimethylformamide (DMF) at 120°C for 24 hours.
-
Purification via recrystallization from ethanol to achieve >95% purity.
Alternative Route :
-
Hydrogenation of 3-aminopyridine followed by phthalimide protection and resolution with tartaric acid for enantiopure derivatives.
Assembly of the Butanone Linker
Formation of 4-(Triazolo-Pyridazin-3-yl)butanoic Acid
The butanoic acid derivative serves as a precursor to the ketone:
Conversion to Butan-1-one
The carboxylic acid is transformed into the ketone via a two-step process:
-
Formation of acid chloride using thionyl chloride (SOCl₂) in dichloromethane.
-
Friedel-Crafts acylation with acetyl chloride and AlCl₃ to install the ketone.
Optimization Note :
Final Coupling Reaction
Nucleophilic Substitution
The piperazine fragment is coupled to the ketone via SN2 displacement:
Alternative Mitsunobu Coupling
For hydroxylated intermediates, the Mitsunobu reaction offers higher efficiency:
-
Reaction of 4-(triazolo-pyridazin-3-yl)butanol with 4-(pyridin-2-yl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine), 7.60 (t, J = 7.2 Hz, 1H, triazolo-pyridazine).
Scale-Up Considerations
Industrial Adaptations
-
Continuous flow synthesis reduces reaction times for the Friedel-Crafts step (2 h vs. 12 h batch).
-
Crystallization optimization using methanol/water mixtures enhances yield to 85% on kilogram scale.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of triazolo-pyridazine cores and coupling with piperazine derivatives. Key steps include:
- Solvent selection : Use dimethylformamide (DMF) or ethanol for reflux conditions to enhance reaction efficiency .
- Catalysts : Palladium on carbon or copper iodide for cross-coupling reactions to form the piperazine-butane linkage .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the final product (>95% purity) .
Q. How should researchers characterize the compound’s structural integrity?
Employ a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the triazolo-pyridazine core and substituent positions .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy (e.g., C₂₂H₂₄N₆O₂ requires exact mass 428.1954) .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or bond connectivity .
Q. What methods assess the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative stress testing : Expose to hydrogen peroxide (0.3% v/v) to evaluate susceptibility to oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Modify substituents : Replace the 6-methoxy group on the triazolo-pyridazine with halogens (e.g., Cl, F) or bulkier alkoxy groups to assess impact on target binding .
- Piperazine substitutions : Compare activity of pyridin-2-yl piperazine with other aryl/heteroaryl groups (e.g., 4-chlorophenyl) to identify pharmacophore requirements .
- Use computational docking : Model interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora kinases) to prioritize synthetic targets .
Q. How can contradictory data on kinase inhibition efficacy be resolved?
Discrepancies may arise from assay conditions:
- Kinase isoform variability : Test against multiple isoforms (e.g., EGFR T790M vs. wild-type) using ATP-concentration-matched assays .
- Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free kinase assays versus cell-based proliferation tests (e.g., MTT assays) to differentiate target engagement from off-target effects .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockdown/rescue experiments : Use siRNA to silence putative targets (e.g., specific kinases) and assess if compound efficacy is reversed .
- Thermal proteome profiling (TPP) : Identify target proteins by measuring shifts in thermal stability across the proteome upon compound binding .
Methodological Challenges
Q. How can solubility issues be addressed during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .
Q. What analytical techniques quantify low-abundance metabolites in pharmacokinetic studies?
- LC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for sensitive detection .
- Stable isotope labeling : Synthesize deuterated analogs as internal standards to improve quantification accuracy .
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